molecular formula C3H5Cl2F B3057497 1,3-Dichloro-2-fluoropropane CAS No. 816-38-6

1,3-Dichloro-2-fluoropropane

Cat. No.: B3057497
CAS No.: 816-38-6
M. Wt: 130.97 g/mol
InChI Key: VWHNBEKOOBPTLK-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₅Cl₂F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

1,3-Dichloro-2-fluoropropane can be synthesized through several methods. One common synthetic route involves the halogenation of propane derivatives. For instance, the fluorination of 1,3-dichloropropane using hydrogen fluoride (HF) in the presence of a catalyst such as chromium oxide can yield this compound . Industrial production methods often involve similar halogenation reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

1,3-Dichloro-2-fluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bases like sodium hydroxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions but can include various substituted alkanes and alkenes.

Scientific Research Applications

1,3-Dichloro-2-fluoropropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology and Medicine: Its derivatives are studied for potential use in pharmaceuticals and as biochemical probes.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-dichloro-2-fluoropropane exerts its effects typically involves interactions with nucleophiles due to the presence of electronegative halogen atoms. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the reaction conditions. The molecular targets and pathways involved are primarily determined by the specific application and the chemical environment.

Comparison with Similar Compounds

1,3-Dichloro-2-fluoropropane can be compared with other halogenated propanes such as:

    1,3-Dichloropropane: Lacks the fluorine atom, leading to different reactivity and applications.

    1,2-Dichloro-2-fluoropropane: Has a different arrangement of halogen atoms, affecting its chemical behavior.

    1,3-Dibromo-2-fluoropropane:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,3-dichloro-2-fluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2F/c4-1-3(6)2-5/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHNBEKOOBPTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513166
Record name 1,3-Dichloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-38-6
Record name 1,3-Dichloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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